molecular formula C11H12O3 B352078 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid CAS No. 123656-35-9

2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid

Cat. No. B352078
CAS RN: 123656-35-9
M. Wt: 192.21g/mol
InChI Key: NVTPSSIGWHVYGN-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid” is a chemical compound with the molecular formula C11H12O3 . It is a derivative of benzofuran, which is a type of aromatic organic compound . The compound is a white solid and is stored at 0-8°C .


Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans, which are related to the compound , has been studied extensively. One method involves a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes . Another approach uses a Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with various 1,3-dienes . These methods offer good substrate/functional group compatibility and chemoselectivity .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid” is characterized by a benzofuran ring substituted with two methyl groups and a carboxylic acid group . The InChI code for the compound is 1S/C11H12O3/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3,(H,12,13) .


Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydrobenzofurans have been explored in the literature. For instance, a unique free radical cyclization cascade has been used to construct complex benzofuran derivatives . Additionally, a phosphorus (III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls and o-quinone methides provides 2,3-dihydrobenzofurans .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.21 . It is a white solid and should be stored at temperatures between 0-8°C . The compound’s InChI code is 1S/C11H12O3/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3,(H,12,13) .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. The compound 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid has shown promise in inhibiting the growth of various cancer cell lines. For instance, certain benzofuran compounds have demonstrated significant cell growth inhibitory effects on leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Antimicrobial Agents

The structural features of benzofuran make it a valuable scaffold for developing antimicrobial agents. Benzofuran derivatives, including 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid , are being explored for their potential to treat microbial diseases. These compounds have been found to be effective against a range of bacteria and viruses, making them a focus of drug discovery efforts .

Anti-Hepatitis C Virus Activity

Recent discoveries have highlighted the potential of benzofuran compounds in treating hepatitis C. Novel macrocyclic benzofuran compounds, which may include derivatives like 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid , have shown anti-hepatitis C virus activity and are expected to be developed into effective therapeutic drugs .

Antioxidative Properties

Benzofuran derivatives are known for their antioxidative activities. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing diseases associated with oxidative damage, and 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid could play a significant role in this field .

Synthesis of Complex Benzofuran Compounds

The synthesis of complex benzofuran compounds is of great interest in medicinal chemistry. Methods such as free radical cyclization cascades have been employed to construct polycyclic benzofuran compounds, which could include derivatives like 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid . These synthetic approaches are valuable for creating diverse compounds with potential pharmacological activities .

Development of Anticancer Agents with Target Therapy Potentials

Benzofuran derivatives are being designed and synthesized with the goal of developing targeted therapy agents with minimal side effects. Substituted benzofurans, potentially including 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid , are being investigated for their dramatic anticancer activities, offering a promising avenue for future cancer treatments .

Safety and Hazards

The safety information for “2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+351+338) .

properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)6-8-7(10(12)13)4-3-5-9(8)14-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTPSSIGWHVYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC=C2O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801220637
Record name 2,3-Dihydro-2,2-dimethyl-4-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid

CAS RN

123656-35-9
Record name 2,3-Dihydro-2,2-dimethyl-4-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123656-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2,2-dimethyl-4-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2,2-dimethyl-2,3-dihydro-benzofuran-4-carboxylic acid (10 g, 45 mmol) was heated to reflux with sodium hydroxide (16.3 ml of 10N, 163 mmol) in ethanol (50 ml) for 2 hr. The mixture was concentrated in vacuo, diluted with water and made acidic with 12N HCl. The precipitate was filtered and air dried (8.6 g, 100%).
Name
Ethyl 2,2-dimethyl-2,3-dihydro-benzofuran-4-carboxylic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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